Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate
Description
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a pyridine-based ester featuring a bromo group at position 6, a methyl group at position 4, and a nitro group at position 2. The ethoxyacetate moiety is linked via an oxygen atom at the pyridine’s 3-position.
Properties
Molecular Formula |
C10H11BrN2O5 |
|---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-methyl-2-nitropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-9-6(2)4-7(11)12-10(9)13(15)16/h4H,3,5H2,1-2H3 |
InChI Key |
FJOKFCLOJJGZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(C=C1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate typically involves multiple steps. One common method includes the nitration of a pyridine derivative, followed by bromination and esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-[(5-Bromo-3-nitro-2-pyridyl)oxy]acetate (CymitQuimica, )
Structural Differences :
- Substituent Positions : Bromo at pyridine position 5 (vs. 6 in the target), nitro at position 3 (vs. 2).
- Missing Methyl Group : Lacks the 4-methyl group present in the target compound.
Implications :
- Electronic Effects : The nitro group at position 3 (meta to the ester) reduces electron density differently compared to the target’s nitro at position 2 (ortho to the ester). This may alter nucleophilic substitution or hydrogen-bonding capabilities.
Applications : Likely used as a precursor in heterocyclic synthesis, though positional isomerism may limit direct interchangeability with the target compound in specific reactions.
Ethyl 2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (Hjouji et al., )
Structural Differences :
- Ring System: Features a fused imidazo[4,5-b]pyridine core (bicyclic) vs. the target’s monocyclic pyridine.
- Substituents : Includes a phenyl group at position 2 and bromo at position 6.
Implications :
- Reactivity : The nitrogen-rich structure may participate in coordination chemistry or serve as a ligand in metal-catalyzed reactions.
Applications : Studied for its crystallographic properties and regioisomer-specific reactivity, suggesting utility in medicinal chemistry .
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (Global Chemical Supplier, )
Structural Differences :
- Core Structure : Benzene ring (phenyl) instead of pyridine.
- Functional Groups: Amino group (electron-donating) and methoxy group (electron-donating) at positions 2 and 4, respectively.
Implications :
- Electronic Profile: The amino group introduces nucleophilic character, contrasting with the target’s electron-deficient pyridine.
- Solubility: Polar amino and methoxy groups may enhance aqueous solubility compared to the nitro-containing target.
Applications: Potential intermediate in peptide mimetics or chiral synthesis due to the stereogenic center at the amino-bearing carbon .
Ethyl 2-(6-bromoisochroman-1-yl)acetate ()
Structural Differences :
- Ring System : Isochroman (benzopyran) fused ring vs. pyridine.
- Substituents : Bromo at position 6 of the isochroman.
Implications :
- Stability : The ether linkage in isochroman may confer greater hydrolytic stability compared to the target’s ester-linked pyridine.
Applications : Likely explored in CNS-targeted drug discovery due to structural resemblance to bioactive isochromans .
Biological Activity
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a complex organic compound with diverse biological activities. Its structure, which includes a pyridine ring substituted with bromine, methyl, and nitro groups, suggests potential interactions with biological systems that warrant detailed exploration.
- Molecular Formula: C10H11BrN2O5
- Molecular Weight: 319.11 g/mol
- CAS Number: 943994-61-4
- Boiling Point: Approximately 443.8 °C
- Density: 1.564 g/cm³
These properties contribute to its solubility and reactivity, making it a candidate for various biological evaluations.
The biological activity of this compound is primarily influenced by the following structural features:
- Nitro Group: This group may participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
- Bromine Atom: Known for its ability to engage in halogen bonding, this feature could influence interactions with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Antibacterial Activity: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from approximately 0.0048 mg/mL to 0.0195 mg/mL against strains such as E. coli and Bacillus mycoides .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Staphylococcus aureus | 0.0195 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the compound's efficacy against a panel of bacterial and fungal strains. It was found that modifications in the substituents on the pyridine ring significantly influenced the antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design . -
Cancer Cell Line Studies:
Although primarily noted for its antibacterial and antifungal properties, preliminary investigations into its anticancer potential have also been conducted. The compound's structural analogs showed promising results in inhibiting cell proliferation in various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent .
Q & A
Q. How do electronic effects of substituents impact regioselectivity in multi-step reactions?
- Methodology : Combine NMR reaction monitoring with computational modeling (e.g., transition state simulations) to predict regioselectivity. Experimentally, isolate intermediates via flash chromatography and analyze substituent-directed pathways (e.g., para vs. meta substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
